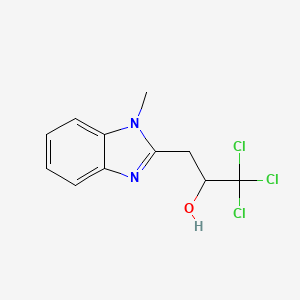

1,1,1-三氯-3-(1-甲基-1H-苯并咪唑-2-基)丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1,1-Trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol is a chemical compound with the molecular formula C11H11Cl3N2O. It has a molecular weight of 293.58 . This compound is also known by its CAS number 30780-06-4 .

Molecular Structure Analysis

The molecular structure of 1,1,1-trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol consists of a benzimidazole ring attached to a trichloropropanol group . The benzimidazole ring contains a nitrogen atom and the trichloropropanol group contains three chlorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,1-trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol include a boiling point of 433.2±45.0 °C, a density of 1.5±0.1 g/cm3, and a flash point of 215.8±28.7 °C . It has a molar refractivity of 70.2±0.5 cm3, a polar surface area of 38 Å2, and a molar volume of 197.9±7.0 cm3 .科学研究应用

合成和表征

研究探索了苯并咪唑衍生物的合成及其与金属的配合物,提供了对它们的结构和催化性质的见解。例如,Aydemir 等人 (2014) 详细介绍了基于离子液体的 Ru(II)-亚膦酸酯化合物的制备,展示了它们在转移氢化中的高效催化用途,其特定结构通过光谱方法和 X 射线晶体学阐明 (Aydemir 等人,2014)。类似地,Patricio-Rangel 等人 (2019) 合成了源自 2-(氨基甲基)苯并咪唑的锌配合物,通过振动、热重和 NMR 研究揭示了它们由氢键稳定的螯合结构 (Patricio-Rangel 等人,2019)。

生物应用

一些研究集中在苯并咪唑衍生物的生物应用上。例如,Paul 等人 (2015) 讨论了新型苯并咪唑基席夫碱铜(II)配合物的合成,研究了它们的 DNA 结合、细胞 DNA 损伤效应和对各种癌细胞系的细胞毒性,突出了它们作为治疗剂的潜力 (Paul 等人,2015)。Kopel 等人 (2015) 合成了双(苯并咪唑)和三硫氰酸根配合物,研究了它们的抗菌和抗真菌活性,对广泛的细菌和酵母菌株显示出有希望的结果 (Kopel 等人,2015)。

材料科学和光物理性质

材料科学领域的研究也很重要,Ge 等人 (2008) 开发了用于有机发光二极管 (OLED) 的双极三苯胺-苯并咪唑衍生物。这些化合物被证明具有优异的热稳定性和溶解性,使其适用于磷光 OLED 制造中的旋涂 (Ge 等人,2008)。魏等人 (2006) 探讨了具有苯并咪唑衍生物的铼三羰基核心配合物的荧光应用,揭示了它们基于光物理性质在成像和传感中的潜力 (Wei 等人,2006)。

作用机制

Target of Action

It’s worth noting that compounds containing the imidazole moiety, such as this one, are known to have a broad range of chemical and biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Given the wide range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

The compound’s molecular weight (293577 Da ) and LogP (4.00 ) suggest that it may have good bioavailability, as these properties are within the range generally considered favorable for drug-like molecules.

Result of Action

Given the wide range of activities associated with imidazole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels .

Action Environment

The compound’s boiling point (4332±450 °C at 760 mmHg ) and flash point (215.8±28.7 °C ) suggest that it may be stable under a wide range of environmental conditions.

属性

IUPAC Name |

1,1,1-trichloro-3-(1-methylbenzimidazol-2-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl3N2O/c1-16-8-5-3-2-4-7(8)15-10(16)6-9(17)11(12,13)14/h2-5,9,17H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMYYVNIXGXCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CC(C(Cl)(Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]-](/img/structure/B2914175.png)

![2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B2914177.png)

![ethyl 1-(2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carbonyl)piperidine-4-carboxylate](/img/structure/B2914179.png)

![3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2914183.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2914184.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide](/img/structure/B2914185.png)

![2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2914189.png)

![3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one](/img/structure/B2914191.png)